Norflurazon
Overview
Description
Norflurazon is a synthetic pyridazinone herbicide widely used for controlling grass and broadleaf weeds. It functions by inhibiting carotenoid synthesis, leading to chlorophyll depletion and inhibition of photosynthesis in plants . This compound is particularly effective as a pre-emergence herbicide, meaning it is applied before the weeds emerge from the soil .
Mechanism of Action
Target of Action
Norflurazon primarily targets the Phytoene Desaturase (PDS) enzyme, which is an essential component of the plant carotenoid biosynthetic pathway . PDS catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene .
Mode of Action
This compound inhibits the PDS enzyme, thereby blocking the biosynthesis of carotenoids . This inhibition leads to the down-regulation of chlorophyll biosynthesis because the biosynthesis of carotenoids and chlorophyll is coordinated .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carotenoid biosynthetic pathway . By inhibiting the PDS enzyme, this compound prevents the conversion of 15-cis-phytoene to 9,15,9’-tri-cis-ζ-carotene . This disruption affects the downstream production of carotenoids, which are crucial for protecting thylakoid membranes from photo-oxidative damage .
Pharmacokinetics (ADME Properties)
Its primary route of dissipation is photodegradation in water and on soil to desmethyl this compound . This compound is stable to hydrolysis and degrades slowly in aerobic soil .
Result of Action
The inhibition of carotenoid biosynthesis by this compound leads to a decrease in the total chlorophyll content of plants . This can cause mitochondrial dysfunction, increase cell death by increasing intracellular calcium, regulate PI3K and MAPK cell signaling pathways, as well as endoplasmic reticulum (ER) stress, ER-mitochondrial contact, and autophagy-related target proteins .
Action Environment
The activity of this compound is closely correlated with certain soil properties, particularly organic matter content and clay component . A high treatment rate is necessary for effective control of plant growth in soil high in organic matter content and high in montmorillonite or vermiculite . Therefore, the efficacy and stability of this compound can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Norflurazon acts on the enzyme Phytoene Desaturase (PDS), an essential plant carotenoid biosynthetic enzyme .
Cellular Effects
The inhibition of PDS by this compound leads to a significant decrease in PS II core complexes and content of light-harvesting complex (LHC) polypeptides in the 29.5–21 kDa region . This affects the photosynthetic efficiency of the plant cells, leading to their bleaching .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the PDS enzyme, thereby inhibiting its activity . This prevents the conversion of 15-cis-phytoene to 9,15,9’-tri-cis-ζ-carotene, disrupting the carotenoid biosynthesis pathway .
Temporal Effects in Laboratory Settings
The effects of this compound on plant cells are observed over time in laboratory settings. The inhibition of carotenoid biosynthesis leads to a gradual decrease in the chlorophyll content of the cells, resulting in their bleaching .
Metabolic Pathways
This compound interferes with the carotenoid biosynthesis pathway by inhibiting the enzyme PDS . This disrupts the normal metabolic flux and can lead to changes in metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including the organic matter content and clay component of the soil . This compound is more effective in soils with low organic matter content and low montmorillonite or vermiculite content .
Subcellular Localization
This compound targets the PDS enzyme, which is located within the chloroplasts of plant cells . The inhibition of PDS disrupts the normal function of the chloroplasts, affecting the photosynthetic efficiency of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norflurazon is synthesized through a multi-step chemical process. The key steps involve the formation of the pyridazinone ring and the introduction of the trifluoromethyl group. The synthesis typically starts with the reaction of 4-chloro-3-nitrobenzotrifluoride with methylamine to form 4-chloro-3-nitro-N-methylbenzamide. This intermediate is then cyclized with hydrazine to form the pyridazinone ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of flow reactors and continuous processing techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Norflurazon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as amine and hydroxyl derivatives .
Scientific Research Applications
Norflurazon has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and resistance mechanisms.
Medicine: While not directly used in medicine, this compound’s mechanism of action provides insights into the development of drugs targeting similar pathways.
Industry: this compound is used in agricultural practices to control weeds in various crops, including fruits, vegetables, and nuts
Comparison with Similar Compounds
Fluridone: Another pyridazinone herbicide that inhibits carotenoid biosynthesis.
Clomazone: A herbicide that also targets carotenoid biosynthesis but through a different mechanism.
Diflufenican: A herbicide that inhibits carotenoid biosynthesis by targeting a different enzyme
Uniqueness of Norflurazon: this compound is unique in its specific inhibition of phytoene desaturase, making it highly effective in controlling a broad spectrum of weeds. Its chemical structure, particularly the trifluoromethyl group, contributes to its high potency and selectivity .
Properties
IUPAC Name |
4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGOPFQZYCNLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
Record name | NORFLURAZON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024234 | |
Record name | Norflurazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Norflurazon appears as colorless odorless crystals. Non corrosive. Used as an herbicide., White to greyish-brown odorless solid; [HSDB] Colorless odorless solid; [CAMEO] Crystalline solid; [MSDSonline] | |
Record name | NORFLURAZON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Norflurazon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6396 | |
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Solubility |
Sparingly soluble in hydrocarbons., Solubility at 25 °C: acetone 50 g/L; ethanol 142 g/L; xylene 2.5 g/L, In water, 33.7 mg/L at 25 °C | |
Record name | NORFLURAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 2.89X10-8 mm Hg at 25 °C | |
Record name | Norflurazon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6396 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | NORFLURAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/The authors/cloned and sequenced a gene, pds, from the cyanobacterium Synechococcus PCC7942 that is responsible for resistance to the bleaching herbicide norflurazon. A point mutation in that gene, leading to an amino acid substitution from valine to glycine in its polypeptide product, was found to confer this resistance. Previous studies with herbicide-resistant mutants have indicated that this gene encodes phytoene desaturase (PDS), a key enzyme in the biosynthesis of carotenoids. A short amino acid sequence that is homologous to conserved motifs in the binding sites for NAD(H) and NADP(H) was identified in PDS, suggesting the involvement of these dinucleotides as cofactors in phytoene desturation., Acts as a plant pigment inhibitor /in target species/. ... Inhibits biosynthesis of carotenoids. Without carotenoid pigments to filter the light, photodegradation occurs, hence chlorosis in nontolerant plants. | |
Record name | NORFLURAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to greyish brown, crystalline powder, Crystals from alcohol | |
CAS No. |
27314-13-2 | |
Record name | NORFLURAZON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Norflurazon | |
Source | CAS Common Chemistry | |
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Record name | Norflurazon [ANSI:BSI:ISO] | |
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Record name | 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]- | |
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Record name | Norflurazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norflurazon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.983 | |
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Record name | NORFLURAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KES1HB07E4 | |
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Record name | NORFLURAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
184 °C | |
Record name | NORFLURAZON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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